molecular formula C14H15FN2O4 B1392663 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid CAS No. 1242967-03-8

3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid

Cat. No.: B1392663
CAS No.: 1242967-03-8
M. Wt: 294.28 g/mol
InChI Key: PNCYUMCTKFJKPT-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperazine ring.

    Oxidation to Form the Dioxopiperazine: The piperazine ring is oxidized to form the dioxopiperazine structure using an oxidizing agent such as potassium permanganate.

    Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the dioxopiperazine intermediate with a propanoic acid derivative under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the piperazine ring.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional ketone or carboxylic acid groups, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the dioxopiperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-Chlorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
  • 3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
  • 3-[4-(4-Bromobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid

Uniqueness

The presence of the fluorine atom in 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can enhance its biological activity and make it a more attractive candidate for drug development.

Properties

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c15-11-3-1-10(2-4-11)9-17-8-7-16(6-5-12(18)19)13(20)14(17)21/h1-4H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCYUMCTKFJKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=O)N1CCC(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 2
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 3
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 5
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 6
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid

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